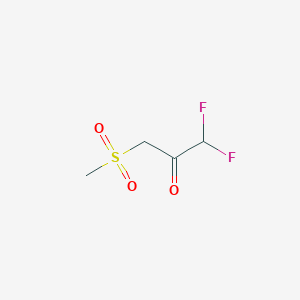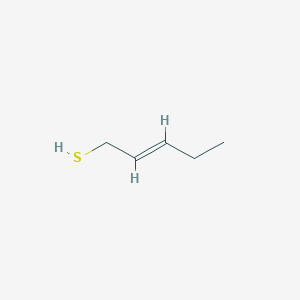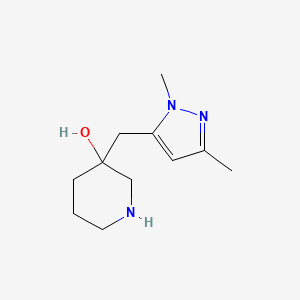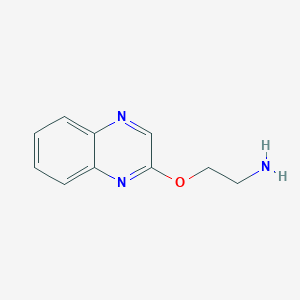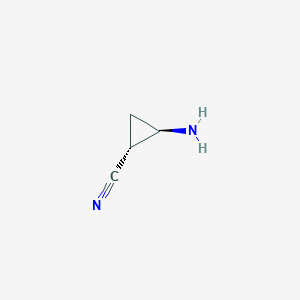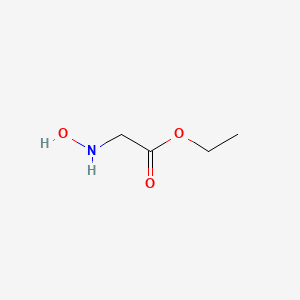
Ethyl 2-(hydroxyamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(hydroxyamino)acetate is an organic compound with the molecular formula C4H9NO3. It is an ester derivative of glycine and contains both an ethyl ester group and a hydroxyamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyamino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl glyoxylate with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{C2H5OCOCH2CHO + NH2OH} \rightarrow \text{C2H5OCOCH2CH(NH2)OH} ]
Another method involves the esterification of glycine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperatures ensures efficient conversion of starting materials to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(hydroxyamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-(hydroxyamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(hydroxyamino)acetate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 2-(hydroxyamino)acetate can be compared with other similar compounds such as:
Ethyl glyoxylate: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
Ethyl 2-chloro-2-(hydroxyimino)acetate:
Ethyl (hydroxyimino)cyanoacetate: Contains a cyano group, making it useful in peptide synthesis.
The uniqueness of this compound lies in its combination of the hydroxyamino and ester groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
ethyl 2-(hydroxyamino)acetate |
InChI |
InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |
Clave InChI |
BRLVTVUDTJFBKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

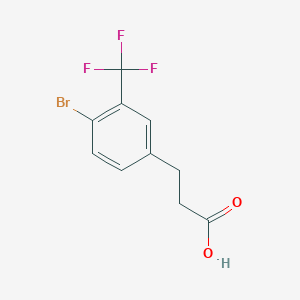
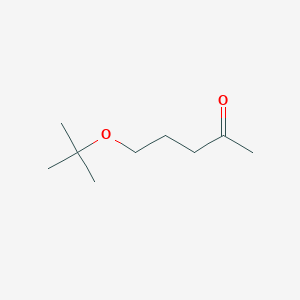
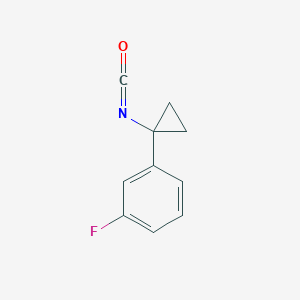
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
